N-[(2-chlorophenyl)carbamothioyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide
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Overview
Description
N-[(2-chlorophenyl)carbamothioyl]tricyclo[43113,8]undecane-3-carboxamide is a complex organic compound characterized by its unique tricyclic structure and the presence of a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)carbamothioyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide typically involves the reaction of 2-chlorophenyl isocyanate with tricyclo[4.3.1.13,8]undecane-3-carboxylic acid. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)carbamothioyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
N-[(2-chlorophenyl)carbamothioyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)carbamothioyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Azatricyclo[4.3.1.13,8]undecane derivatives: These compounds share a similar tricyclic structure but differ in their functional groups and substituents.
Tricycloundecane homologs: These compounds have a similar core structure but may have different substituents or additional rings.
Diadamantane derivatives: These compounds have a related polycyclic structure but with different ring systems and functional groups.
Uniqueness
N-[(2-chlorophenyl)carbamothioyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide is unique due to its specific combination of a tricyclic core and a chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2OS/c20-15-3-1-2-4-16(15)21-18(24)22-17(23)19-6-5-12-7-13(10-19)9-14(8-12)11-19/h1-4,12-14H,5-11H2,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUVUNJSNQMCAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3CC1CC(C3)C2)C(=O)NC(=S)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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